N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide
Description
N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide is a synthetic compound characterized by the presence of an oxetane ring, a sulfonamide group, and a trifluoromethyl group
Properties
IUPAC Name |
N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O4S/c11-10(12,13)9(15-1-3-18-4-2-15)5-14-20(16,17)8-6-19-7-8/h8-9,14H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEURYDBDSIPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2COC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide typically involves multiple steps. One common approach is the formation of the oxetane ring through intramolecular cyclization. This can be achieved by cyclizing a precursor containing a suitable leaving group and a nucleophile under basic conditions . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The oxetane ring can be reduced to form corresponding alcohols or ethers.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group yields sulfonic acids, while reduction of the oxetane ring produces alcohols or ethers .
Scientific Research Applications
N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing lipophilicity and electronic effects . The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules .
Comparison with Similar Compounds
- N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide
- Sulfonimidates: These compounds share the sulfonamide group but differ in their overall structure and reactivity .
- Oxetane Derivatives: Compounds containing the oxetane ring but with different substituents, leading to varied chemical and biological properties .
Uniqueness: this compound is unique due to the combination of the trifluoromethyl group, oxetane ring, and sulfonamide group. This combination imparts specific physicochemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
